molecular formula HP B088843 Phosphinidene CAS No. 13967-14-1

Phosphinidene

Cat. No.: B088843
CAS No.: 13967-14-1
M. Wt: 31.9817 g/mol
InChI Key: BHEPBYXIRTUNPN-UHFFFAOYSA-N
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Description

Hydridophosphorus(.) (triplet) is a phosphorus hydride.

Scientific Research Applications

Catalytic Applications

Phosphinidene complexes have emerged as valuable catalysts in several chemical reactions. Their ability to stabilize low-valent phosphorus species allows them to participate in various transformations.

Table 1: Catalytic Reactions Involving this compound Complexes

Reaction TypeCatalyst TypeReference
Hydrogenation of AlkenesRare-Earth Metal this compound
Cycloaddition with AlkenesPhosphanorcaradiene
Oxidative Cleavage of Si–H BondsThis compound Complexes

Case Study: Hydrogenation Reactions

Recent studies have shown that rare-earth metal this compound complexes can catalyze the hydrogenation of terminal alkenes under mild conditions. The mechanism involves a 1,2-addition/elimination pathway rather than the typical σ-bond metathesis mechanism, highlighting the unique reactivity of these complexes .

Synthesis of Organic Compounds

Phosphinidenes serve as versatile intermediates in organic synthesis, enabling the formation of complex molecular architectures.

Table 2: Synthetic Applications of this compound

Compound TypeReaction DescriptionReference
Phosphanylidene-PhosphoraneGenerated from reaction with trimethylphosphine
1-Phospha-3-AzaalleneFormed via reaction with isonitrile
Secondary PhosphinesProduced through oxidative cleavage reactions

Case Study: Synthesis of Phospha-Compounds

In one notable study, a phosphanorcaradiene was synthesized and shown to readily react with trimethylphosphine and isonitrile, yielding phosphanylidene-phosphorane and 1-phospha-3-azaallene, respectively. These reactions proceeded smoothly at room temperature without the need for transition metals, emphasizing the utility of this compound as a synthetic tool .

Material Science Applications

The unique properties of this compound complexes make them suitable for applications in materials science, particularly in the development of new materials with specific electronic or catalytic properties.

Table 3: Material Science Applications

ApplicationDescriptionReference
Ligands for Metal ComplexesUsed to design new metal-phosphorus complexes
Dendritic StructuresApplication in creating phosphorus-containing dendrimers

Case Study: Development of Dendritic Structures

Research has indicated that phosphorus-containing dendrimers can be synthesized using this compound-based ligands. These structures have potential applications in drug delivery systems and as catalysts due to their tunable properties .

Electrophilic and Nucleophilic Reactivity

Phosphinidenes exhibit both electrophilic and nucleophilic characteristics depending on their coordination environment. This duality opens pathways for diverse chemical reactivity.

Table 4: Reactivity Profiles of this compound Complexes

TypeCharacteristicsReference
ElectrophilicReacts with nucleophiles; forms stable complexes
NucleophilicEngages in electrophilic substitutions

Case Study: Electrophilic this compound Complexes

Electrophilic this compound complexes have been successfully isolated and characterized. These compounds demonstrate unique reactivity patterns that allow them to engage in various transformations, including coupling reactions that are essential for synthesizing complex organic molecules .

Chemical Reactions Analysis

[2+1] Cycloadditions

Phosphinidenes react with alkenes/alkynes under mild conditions:

SubstrateConditionsProductYieldRef.
EthyleneRT, 1 atmPhosphirane65%
4-tBu-C₆H₄C≡CHRT, 12 hrPhosphirene65%
Styrene80°C, Fe catalystPhosphirane 1a92%

Mechanistic Insight :

  • Radical pathway observed in Fe-catalyzed systems (ΔG‡ = 19.1 kcal/mol )

  • Metal-free reactions proceed via strain release in phosphanorcaradiene (DFT-confirmed )

C-H/N-H/Si-H Activation

Phosphinidenes exhibit unprecedented bond cleavage capabilities:

Bond TypeSubstrateProductConditionsYieldRef.
Si-HPhSiH₃PhP(SiH₂Ph)₂RT, 2 hr78%
N-HNH₃H₂P-NH₂RT, 3 hr82%
C≡CDiphenylacetylene1,2-Diphospholene80°C, Fe catalyst68%

Key Observation :
Steric bulk enables selective activation - DippTer-substituted systems show 3x faster Si-H activation than smaller analogs

Transition Metal-Catalyzed Transfer

Catalyst SystemSubstrateTurnover FrequencySelectivityRef.
Nickel(0)/NHCOlefins150 h⁻¹>95% cis
Fe(CO)₃/DBUElectron-deficient alkenes82 h⁻¹89%
W(CO)₅Dienes45 h⁻¹78% trans

Notable Feature :
Nickel systems enable room-temperature operation (20-25°C) vs Fe/W requiring 60-80°C

Computational Insights

DFT analysis (PW6B95-D3/def2-QZVP level) reveals:

For Fe-catalyzed systems :

  • Rate-limiting step: this compound transfer (ΔG‡ = 28.2 kcal/mol)

  • Key intermediate: Five-membered Fe-P-C ring (HOMO = -5.3 eV)

Phosphanorcaradiene reactions :

  • Ring strain energy: 38.7 kcal/mol (PC₂ ring)

  • Aromaticity recovery contributes -22.4 kcal/mol driving force

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing phosphinidene complexes, and how do reaction conditions influence yields?

  • Methodological Answer : this compound synthesis often involves transition-metal catalysts, such as organoiron complexes (e.g., Fp₂). For example, FpP(tBu)(Cl) (2-Cl) can be prepared via ligand substitution reactions in anhydrous conditions (71% yield), while fluorinated analogs like FpP(tBu)(F) (2-F) require controlled fluorination steps (51% yield) . Key variables include solvent choice (e.g., THF), temperature (−78°C for fluorination), and stoichiometry of phosphine precursors. Yield optimization requires iterative testing of these parameters and characterization via NMR and X-ray crystallography.

Q. How do researchers validate the identity and purity of newly synthesized this compound intermediates?

  • Methodological Answer : Characterization relies on multi-technique approaches:

  • Spectroscopy : ³¹P NMR identifies phosphorus environments (e.g., δ ~200 ppm for phosphinidenes).
  • Crystallography : Single-crystal X-ray diffraction confirms bonding geometry (e.g., Fe–P bond lengths ~2.3 Å).
  • Elemental Analysis : Matches calculated and observed C/H/N percentages to confirm purity .
    For known compounds, cross-referencing with literature data is critical; for novel species, reproducibility across multiple batches is essential.

Q. What are the primary challenges in stabilizing this compound intermediates during catalytic cycles?

  • Methodological Answer : Phosphinidenes are highly reactive due to their singlet ground state. Stabilization strategies include:

  • Ligand Design : Bulky substituents (e.g., tBu groups) sterically shield the reactive center.
  • Metal Coordination : Transition metals (e.g., Fe) delocalize electron density, reducing decomposition .
    Monitoring decomposition byproducts (e.g., phosphine oxides) via GC-MS or IR spectroscopy helps refine reaction conditions.

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed this compound transfer mechanisms?

  • Methodological Answer : Density functional theory (DFT) simulations model reaction pathways, such as nucleophilic attack vs. radical mechanisms. For example, Fp₂-catalyzed systems may involve diiron-phosphido intermediates (Fp₂(PtBu)), where DFT reveals energy barriers for P–C bond formation (~15 kcal/mol) and competing ring-closure pathways . Comparing computed transition states with experimental kinetics (e.g., Eyring plots) validates mechanistic hypotheses.

Q. What experimental evidence supports the diastereoselectivity observed in phosphirane synthesis via this compound transfer?

  • Methodological Answer : Diastereoselectivity arises from steric and electronic factors. For example, in reactions with electron-deficient olefins, bulky ligands favor trans-phosphirane products (d.r. >10:1). NOESY NMR and X-ray crystallography differentiate diastereomers, while variable-temperature studies assess thermodynamic vs. kinetic control .

Q. How do researchers reconcile conflicting literature reports on this compound catalytic activity?

  • Methodological Answer : Systematic reviews using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) evaluate experimental variability. For instance, discrepancies in Fp₂ vs. FpP(tBu)(X) catalyst efficiency may stem from solvent polarity or substrate electronic profiles. Meta-analyses of reaction conditions (e.g., TOF, TON) and error margins (via Bland-Altman plots) identify robust trends .

Q. What strategies are employed to integrate this compound chemistry with emerging sustainable catalysis frameworks?

  • Methodological Answer : Green chemistry principles guide solvent selection (e.g., switch from dichloromethane to cyclopentyl methyl ether) and catalyst recycling. Life-cycle assessments (LCAs) compare waste profiles of this compound-mediated vs. traditional methods. For example, Fp₂ catalysts achieve 90% atom economy in phosphirane synthesis, reducing heavy metal waste .

Q. Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable):

  • Document reaction parameters (e.g., stirring rate, degassing time) in Supplementary Information.
  • Share raw spectral data (e.g., .cif files for crystallography) via repositories like Zenodo .
  • Use standardized reporting templates (e.g., ACS Author Guidelines) to minimize ambiguity.

Q. What statistical methods are appropriate for analyzing this compound reaction kinetics?

  • Methodological Answer : Non-linear regression fits time-course data to rate laws (e.g., pseudo-first-order kinetics). Bootstrap resampling quantifies confidence intervals for activation parameters. For complex systems (e.g., competing pathways), multivariate ANOVA identifies significant variables .

Q. How can literature reviews identify gaps in this compound applications for materials science?

  • Methodological Answer : Use PICO framework (Population, Intervention, Comparison, Outcome):
  • Population: this compound-metal complexes.
  • Intervention: Application in conductive polymers.
  • Comparison: Traditional cross-coupling catalysts.
  • Outcome: Conductivity metrics.
    Tools like SciFinder filter patents and preprints to map unexplored domains .

Properties

CAS No.

13967-14-1

Molecular Formula

HP

Molecular Weight

31.9817 g/mol

IUPAC Name

λ1-phosphane

InChI

InChI=1S/HP/h1H

InChI Key

BHEPBYXIRTUNPN-UHFFFAOYSA-N

SMILES

[PH]

Canonical SMILES

[PH]

Synonyms

Phosphinidene

Origin of Product

United States

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